An In-depth Technical Guide to the Physical and Chemical Properties of Tris(p-aminophenyl)methanol
An In-depth Technical Guide to the Physical and Chemical Properties of Tris(p-aminophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(p-aminophenyl)methanol, also known as Pararosaniline base, is a triarylmethane compound of significant interest in various chemical and industrial applications. It serves as a crucial intermediate in the synthesis of dyes and pigments and possesses properties that make it a subject of investigation in materials science and potentially in biomedical fields. This technical guide provides a comprehensive overview of the known physical and chemical properties of Tris(p--aminophenyl)methanol, including available experimental data, predicted properties, and general methodologies for its synthesis and characterization.
Core Molecular Information
Tris(p-aminophenyl)methanol is structurally characterized by a central methanol carbon atom bonded to three p-aminophenyl groups. This structure imparts specific chemical reactivity and physical characteristics to the molecule.
| Identifier | Value | Source |
| IUPAC Name | Tris(4-aminophenyl)methanol | [1] |
| Synonyms | Pararosaniline base, Tris(p-aminophenyl)carbinol, 4,4',4''-Triaminotriphenylcarbinol | [1][2] |
| CAS Number | 467-62-9 | [1][2] |
| Molecular Formula | C₁₉H₁₉N₃O | [1][2] |
| Molecular Weight | 305.37 g/mol | [1][3] |
| InChI | InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2 | [1] |
| InChIKey | KRVRUAYUNOQMOV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N | [1] |
Physical Properties
| Property | Value | Notes | Source |
| Physical Description | Powder | - | [1] |
| Melting Point | 205 °C (with decomposition) | Experimental value. | [1] |
| Boiling Point | Not available | Experimental data not found. | |
| Solubility | Data not available | While not quantitatively specified, its amine functionalities suggest potential solubility in polar organic solvents. The hydrochloride salt is readily soluble in water.[1] | |
| pKa | Data not available | Listed in the IUPAC Digitized pKa Dataset, but specific values were not retrieved. The presence of three amino groups suggests it is a basic compound. | [1] |
Chemical Properties and Reactivity
Tris(p-aminophenyl)methanol exhibits chemical reactivity characteristic of its constituent functional groups: the three primary aromatic amine groups and the tertiary alcohol group.
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Basicity: The presence of three amino groups makes Tris(p-aminophenyl)methanol a basic compound. It readily reacts with acids to form salts. For instance, its hydrochloride salt is a common form.[1]
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Reactions of the Amino Groups: The primary amine groups are nucleophilic and can participate in a variety of chemical reactions:
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Schiff Base Formation: The amine groups can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). This reactivity is fundamental to its use in the synthesis of various dyes and polymers.[4]
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Acylation and Alkylation: The amino groups can be acylated or alkylated using appropriate reagents.
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Reactions of the Hydroxyl Group: The tertiary hydroxyl group can be involved in reactions such as etherification. In strongly acidic solutions, the hydroxyl group is protonated and eliminated as water, leading to the formation of a stable triphenylmethyl (trityl) carbocation, which is intensely colored.[5]
Spectral Data
Various spectroscopic techniques are used to characterize Tris(p-aminophenyl)methanol. While specific spectra are not provided here, the following are typically employed:
| Technique | Purpose |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups such as N-H (amine), O-H (alcohol), C-N, and aromatic C-H bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure by showing the chemical environment of the hydrogen and carbon atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the molecule, which is particularly relevant for its colored derivatives. |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of Tris(p-aminophenyl)methanol are not widely available. However, a general synthetic approach can be inferred from the synthesis of analogous triarylmethane compounds and related precursors.
General Synthetic Approach:
A plausible synthetic route involves the reaction of a suitable aniline derivative with a central carbonyl-containing compound in the presence of a condensing agent. A more common industrial preparation often involves the oxidation of a mixture of aniline and p-toluidine.
Due to the lack of a specific, detailed protocol for the target molecule, a general workflow for the synthesis of a related compound, (4-aminophenyl)methanol, via the reduction of 4-nitrobenzyl alcohol is presented below. This illustrates a common type of reaction used in the synthesis of amino-functionalized aromatic compounds.[6]
Caption: General experimental workflow for the synthesis of an amino-aromatic alcohol.
Role in Chemical Synthesis
A key application of Tris(p-aminophenyl)methanol and related primary amines is in the synthesis of Schiff bases through condensation reactions with aldehydes. This reaction is fundamental in the preparation of various dyes and functional polymers.
Caption: Reaction scheme for the formation of a Schiff base.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, detailed information in publicly accessible scientific literature regarding the direct involvement of Tris(p-aminophenyl)methanol in defined biological signaling pathways. While some triarylmethane compounds have been investigated for biological activities, dedicated studies on the signaling effects of Tris(p-aminophenyl)methanol are not prominently reported. One source mentions a study on NIH3T3 cells, but does not provide further details on the mechanism of action or the pathways involved.[7] Therefore, no signaling pathway diagrams can be provided at this time. Professionals in drug development should consider this compound as a starting point for screening and mechanistic studies, as its biological activity profile is not well-characterized.
Conclusion
Tris(p-aminophenyl)methanol is a well-defined chemical entity with established industrial uses, primarily as a dye intermediate. Its physical and chemical properties are partially documented, with some gaps in the experimental data for properties like boiling point and solubility. The reactivity of its primary amine and tertiary alcohol functional groups dictates its chemical behavior, particularly its basicity and ability to participate in condensation reactions. While its role in chemical synthesis is clear, its biological activities and potential interactions with signaling pathways remain an area open for further investigation. This guide provides a summary of the current knowledge on Tris(p-aminophenyl)methanol to aid researchers and professionals in their work with this compound.
References
- 1. Tris(p-aminophenyl)methanol | C19H19N3O | CID 10084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRIS(P-AMINOPHENYL)METHANOL [drugfuture.com]
- 3. Benzenemethanol, 4-amino-«alpha»,«alpha»-bis(4-aminophenyl)- (CAS 467-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
